3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
1H NMR spectra (DMSO-d₆) show characteristic signals:
- Pyridine protons: δ 7.16–7.73 ppm (aromatic H) and δ 8.09 ppm (pyridine H).
- Sulfanyl proton: δ 13.2–13.8 ppm (broad singlet, -SH).
- Carboxylic acid proton: δ 12.5–13.0 ppm (broad, -COOH).
13C NMR assignments include:
Table 2: Representative NMR chemical shifts
| Group | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| Pyridine H | 7.16–8.09 | 142–156 |
| -SH | 13.2–13.8 | - |
| -COOH | 12.5–13.0 | 166.95 |
| Triazole C=N | - | 169 |
Fourier-Transform Infrared Spectroscopy (FTIR)
Key vibrational modes:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 195.20 [M+H]⁺, consistent with the molecular formula C₇H₅N₃O₂S. Fragmentation patterns include loss of -COOH (Δ m/z -45) and -SH (Δ m/z -33).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(3df,3pd)) reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Charge distribution :
- Electrostatic potential (ESP) : The sulfanyl and carboxylic groups act as electrophilic sites (Fig. 2).
Table 3: DFT-calculated bond lengths and angles
| Bond/Angle | Calculated Value | Experimental Value (XRD) |
|---|---|---|
| C–S bond length | 1.78 Å | 1.76 Å |
| N–N bond in triazole | 1.32 Å | 1.30 Å |
| C–O bond in -COOH | 1.21 Å | 1.23 Å |
TD-DFT simulations predict UV-Vis absorption maxima at 270 nm (π→π* transitions) and 320 nm (n→π), aligning with experimental spectra. Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the triazole lone pairs and σ(C–S/C–O) orbitals, stabilizing the molecule by 12–15 kcal/mol.
Properties
IUPAC Name |
3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXOAGNOSNEJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-Sulfanyl-triazolo[4,3-a]pyridine-6-carboxylic acid typically involves:
- Construction of the triazole ring fused to the pyridine nucleus.
- Introduction of the sulfanyl (-SH) group at the 3-position.
- Installation or preservation of the carboxylic acid functionality at the 6-position.
A common synthetic approach starts from 2-aminopyridine derivatives, which undergo cyclization with sulfur-containing reagents and hydrazine derivatives to form the triazole ring system.
Specific Preparation Methods
Cyclization Using 2-Aminopyridine, Carbon Disulfide, and Hydrazine Hydrate
- Starting materials: 2-Aminopyridine, carbon disulfide (CS2), hydrazine hydrate.
- Reaction: The amino group of 2-aminopyridine reacts with carbon disulfide to form a dithiocarbamate intermediate, which upon treatment with hydrazine hydrate undergoes cyclization to form the triazolo[4,3-a]pyridine core with a sulfanyl group.
- Conditions: Heating in solvents such as ethanol or dimethylformamide (DMF) under reflux.
- Outcome: Formation of 3-sulfanyl-triazolo[4,3-a]pyridine-6-carboxylic acid with good yields.
This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.
Multi-Step Synthesis via Intermediates (Based on Analogous Triazolo Derivatives)
- Step 1: Nucleophilic substitution of halogenated pyridine derivatives (e.g., 2,3-dichloropyridine or pyrazine analogs) with hydrazine hydrate to introduce hydrazine functionality.
- Step 2: Cyclization with triethoxy methane or triethyl orthoacetate to form the triazolo ring.
- Step 3: Substitution reactions to introduce the sulfanyl group or other functional groups.
- Reagents and conditions: Typically involve reflux in ethanol or tetrahydrofuran (THF) with catalysts such as potassium tert-butoxide (KTB) and potassium iodide (KI).
While this multi-step approach is described for related triazolo compounds, it provides a framework for synthesizing the target compound by adapting substituents and reaction conditions accordingly.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Hydrazine hydrate | 85°C, reflux | Ethanol | Introduces hydrazine group |
| Cyclization | Triethoxy methane or triethyl orthoacetate | 80°C, reflux | Ethanol or THF | Forms triazolo ring |
| Sulfanyl group introduction | Carbon disulfide, hydrazine hydrate | Reflux | Ethanol or DMF | Generates 3-sulfanyl substituent |
| Purification | Crystallization or chromatography | Ambient to 40°C | Various solvents | Ensures high purity |
Optimization of temperature and solvent choice is critical to maximize yield and minimize by-products. The use of ethanol as a solvent is common due to its polarity and ability to dissolve both organic and inorganic reagents.
Industrial Scale Considerations
- Scale-up: Industrial synthesis employs continuous flow reactors to improve reaction control and reproducibility.
- Catalysts: Use of catalysts such as KI and bases like KTB enhances reaction rates and selectivity.
- Purification: Automated crystallization and filtration systems ensure consistent product quality.
- Environmental factors: Solvent recycling and minimizing hazardous by-products are standard practices.
Such industrial methods are adaptations of laboratory-scale protocols, optimized for efficiency and cost-effectiveness.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Notes |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Potential post-synthesis modification | Converts sulfanyl to sulfoxides/sulfones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Modifies triazole ring if needed | Rarely used in initial synthesis |
| Substitution | Halogenating agents, alkylating agents | Introduces or modifies functional groups | Used to install sulfanyl or other groups |
Understanding these reactions aids in tailoring synthetic routes and post-synthesis modifications to achieve desired compound properties.
Supporting Research Findings
- The synthetic potential of triazole-4(5)-amines as building blocks for triazolo-annulated heterocycles is well documented, highlighting condensation and cyclocondensation reactions as key methods for constructing fused ring systems similar to 3-sulfanyl-triazolo[4,3-a]pyridine-6-carboxylic acid.
- Literature emphasizes the versatility of hydrazine-based cyclizations and sulfur incorporation strategies, which align with the described synthetic routes.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents | Reaction Type | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Cyclization with CS2 and Hydrazine | 2-Aminopyridine, carbon disulfide | Hydrazine hydrate | Cyclization, substitution | Reflux in ethanol or DMF | Efficient, common method |
| Multi-step substitution and cyclization | Halogenated pyridines, hydrazine hydrate | Triethoxy methane, KTB, KI | Nucleophilic substitution, cyclization | 80-85°C reflux, ethanol/THF | Adaptable for various derivatives |
| Post-synthesis modifications | 3-Sulfanyl triazolo compound | Oxidants, reductants | Oxidation, reduction | Mild conditions | For functional group tuning |
Chemical Reactions Analysis
Types of Reactions
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid acts as an inhibitor of various kinases involved in cancer progression. Specifically, it targets the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cell proliferation and survival pathways. Inhibitors of this pathway have been associated with reduced tumor growth in preclinical models .
b. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A study demonstrated that derivatives of triazolo-pyridine compounds exhibited activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Neuropharmacology
a. CNS Activity
Research has suggested that this compound may possess neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems involved in mood regulation and cognitive function. Animal models have shown promising results in reducing anxiety-like behaviors and improving cognitive performance when treated with this compound .
Material Science
a. Synthesis of Functional Materials
The unique structural features of this compound allow it to be utilized in the synthesis of novel materials. Research has focused on incorporating this compound into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. These materials have potential applications in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
- Phenyl (-Ph): Enhances lipophilicity (LogP ~2.5), favoring hydrophobic interactions in biological targets. Fluorophenyl (-F-Ph): Introduces electron-withdrawing effects, improving metabolic stability and binding affinity. Methyl (-CH3): Lowers molecular weight (177.16) and LogP (0.735), enhancing solubility for in vitro assays.
Carboxylic Acid (-COOH) : Common across all analogs, this group facilitates salt formation (improving bioavailability) and interaction with basic residues in enzymatic active sites.
Biological Activity
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 195.2 g/mol
- CAS Number : 1208249-77-7
The compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as c-Met and VEGFR-2. This inhibition leads to reduced cell proliferation and induced apoptosis in certain cancer cell lines .
- Antimicrobial Activity : Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. For example, compounds bearing sulfonamide groups have shown promising results against Plasmodium falciparum, the causative agent of malaria, with IC values as low as 2.24 μM .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Properties
A study evaluated the anticancer potential of various triazolo[4,3-a]pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, particularly melanoma and breast cancer cells. The mechanism was linked to apoptosis induction via the inhibition of c-Met signaling pathways .
Case Study 2: Antimalarial Activity
In another study focused on antimalarial drug discovery, a library of triazolo[4,3-a]pyridine derivatives was synthesized and screened for efficacy against Plasmodium falciparum. The results indicated that compounds similar to this compound exhibited potent inhibitory effects on the parasite's growth cycle during the trophozoite stage .
Q & A
Q. Structural Validation Methodology :
- NMR : ¹H and ¹³C NMR can resolve substituent positions. For instance, the carboxylic acid proton at position 6 appears as a distinct downfield signal (~δ 12-13 ppm) in DMSO-d₆ .
- X-ray Crystallography : Resolves ambiguity in fused-ring systems, particularly distinguishing between [4,3-a] and [4,3-b] isomers .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated derivatives .
- DFT Calculations : Predicts stability of regiochemical outcomes and validates experimental NMR/IR data .
How should researchers design experiments to assess the biological activity of this compound, given structural similarities to antimicrobial triazolo-pyridazine derivatives?
Q. Bioactivity Profiling Protocol :
- In vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using microdilution methods (MIC/MBC). Include positive controls like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfanyl group, carboxylic acid) to correlate electronic effects (Hammett constants) with activity .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
What computational approaches are recommended to model the interaction of this compound with biological targets like bacterial enzymes?
Q. Computational Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., E. coli dihydrofolate reductase). Focus on hydrogen bonding with the carboxylic acid and π-π stacking of the triazolo-pyridine core .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
How can contradictory data on biological activity between structurally similar triazolo-pyridine derivatives be resolved?
Q. Data Discrepancy Analysis :
- Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities as confounding factors .
- Substituent Effects : Compare derivatives with/without the sulfanyl group; electron-withdrawing groups (e.g., -Cl) may enhance membrane permeability .
- Assay Reproducibility : Validate protocols across independent labs using standardized MIC or enzymatic inhibition assays .
What strategies address poor aqueous solubility of this compound during in vitro or in vivo studies?
Q. Solubility Enhancement :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- pH Adjustment : Deprotonate the carboxylic acid (pH > 6.5) to increase solubility .
- Prodrug Derivatization : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo to the active acid .
How can researchers control regioselectivity during the synthesis of triazolo-pyridine derivatives to avoid undesired isomers?
Q. Regiochemical Control :
- Temperature Modulation : Lower temperatures (0–5°C) favor kinetically controlled products, while reflux favors thermodynamic outcomes .
- Directing Groups : Use protecting groups (e.g., Boc on the pyridine nitrogen) to steer cyclization to the desired position .
- Catalytic Systems : Pd-catalyzed cross-coupling reactions ensure precise functionalization at position 3 or 6 .
What methodologies are recommended for stability studies of this compound under varying storage conditions?
Q. Stability Assessment :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- Long-Term Storage : Store lyophilized samples at -20°C in amber vials with desiccants to prevent hydrolysis of the sulfanyl group .
How can researchers identify and characterize potential metabolites of this compound in preclinical studies?
Q. Metabolite Identification :
- In vitro Hepatic Models : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Look for oxidation (sulfanyl → sulfoxide) or glucuronidation of the carboxylic acid .
- Radiolabeling : Synthesize ¹⁴C-labeled derivatives to trace metabolic pathways in rodent models .
What advanced strategies are used to develop structure-activity relationship (SAR) models for triazolo-pyridine derivatives?
Q. SAR Development Workflow :
- Systematic Substitution : Synthesize derivatives with variations at positions 3 (sulfanyl), 6 (carboxylic acid), and the pyridine ring (e.g., halogens, methoxy) .
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, pKa) to identify dominant activity drivers .
- Machine Learning : Train random forest models on bioactivity datasets to predict novel active scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
